Methyl 3-(sec-butylamino)propanoate
Overview
Description
Methyl 3-(sec-butylamino)propanoate is an organic compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol It is an ester derivative, commonly used in research and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(sec-butylamino)propanoate can be synthesized through the esterification of 3-(sec-butylamino)propanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and controlled reaction conditions ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(sec-butylamino)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 3-(sec-butylamino)propanoic acid and methanol.
Transesterification: The ester can react with other alcohols to form different esters.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Hydrolysis: 3-(sec-butylamino)propanoic acid and methanol.
Transesterification: Various esters depending on the alcohol used.
Reduction: 3-(sec-butylamino)propanol.
Scientific Research Applications
Methyl 3-(sec-butylamino)propanoate is utilized in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(sec-butylamino)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis, releasing the active 3-(sec-butylamino)propanoic acid, which may interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: An ester with a similar structure but different functional groups.
Ethyl propanoate: Another ester with a similar backbone but different alkyl groups.
Uniqueness
Methyl 3-(sec-butylamino)propanoate is unique due to its sec-butylamino group, which imparts distinct chemical and biological properties. This makes it valuable in specific research and industrial applications where other esters may not be suitable.
Properties
IUPAC Name |
methyl 3-(butan-2-ylamino)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-4-7(2)9-6-5-8(10)11-3/h7,9H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUBWHFNZRENJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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